molecular formula C21H21Cl2N5OS B611816 Wnk-IN-11 CAS No. 2123489-30-3

Wnk-IN-11

Cat. No. B611816
CAS RN: 2123489-30-3
M. Wt: 462.39
InChI Key: MVXAYIXYYOVALX-UHFFFAOYSA-N
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Description

WNK-IN-11 is a potent, selective, and orally active allosteric inhibitor of With-No-Lysine (WNK) kinase . It has an IC50 of 4 nM for WNK1 enzyme . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of this compound is 462.40 and its molecular formula is C21H21Cl2N5OS . The exact mass is 461.08 .

Scientific Research Applications

  • WNK Kinases in Physiology and Disease : WNK kinases are unique serine/threonine kinases with diverse roles in physiology and disease. They are implicated in the regulation of ion transport, especially in the kidneys, and are linked to conditions like familial hyperkalemic hypertension (Gordon's Syndrome) (McCormick & Ellison, 2011).

  • Hypertension and WNK Kinases : Mutations in WNK kinases are known to cause hypertension, as demonstrated by the identification of genes causing pseudohypoaldosteronism type II, a condition characterized by hypertension and electrolyte imbalances (Wilson et al., 2001).

  • Biochemical Properties of WNK1 : The biochemical properties and regulation of WNK1, a member of the WNK kinase family, suggest its important role in physiological activities and abnormal function in diseases like hypertension (Lenertz et al., 2005).

  • WNK Kinases in Ion Balance and Cell Signaling : WNK kinases regulate ion balance, cell signaling, survival, and proliferation. Their roles extend beyond ion transport to include developmental processes (Huang et al., 2007).

  • WNK1 in Blood Pressure Control : The expression and diversity of WNK1 transcripts indicate its significant role in blood pressure control pathways, particularly in the kidney's distal nephron (O'Reilly et al., 2003).

  • WNK Kinases in Sodium, Potassium, and Blood Pressure Regulation : WNK kinases are crucial in connecting hormonal signals to renal sodium and potassium transport, influencing blood pressure regulation (Hoorn et al., 2011).

  • WNK Kinases in Cellular and Immune Regulation : Beyond renal functions, WNK kinases have roles in bone physiology, vascular resistance, nervous system function, and immunity (Siew & O’Shaughnessy, 2013).

  • Regulation of Ion Channels by WNK Kinases : WNK kinases regulate key transporters in the aldosterone-sensitive distal nephron, impacting sodium chloride and potassium handling (Subramanya et al., 2006).

  • WNK1 Activation of SGK1 and Ion Channels : WNK1 activates SGK1, influencing the activity of the epithelial sodium channel and contributing to hypertension in conditions like pseudohypoaldosteronism type II (Xu et al., 2005).

  • WNK1 in Blood Pressure Regulation and Development : WNK1 plays a critical role in blood pressure regulation and is essential for development, as indicated by the significant decrease in blood pressure in mice deficient for the WNK1 gene (Zambrowicz et al., 2003).

Safety and Hazards

WNK-IN-11 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

WNK kinases have a diverse biological footprint and represent promising therapeutic targets for cardiovascular and neurological diseases as well as cancer . Although work on WNK463 was discontinued owing to a poor preclinical safety profile, targeting individual WNK kinases may be the key to unlocking their potential as therapeutic targets .

properties

IUPAC Name

[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXAYIXYYOVALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?

A1: Research indicates that this compound significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from this compound's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, this compound hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].

Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?

A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and this compound disrupts this interaction [].

Q3: What are the implications of this compound's impact on WNK1 and TRPV4 for potassium homeostasis?

A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, this compound indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of this compound on potassium homeostasis.

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